molecular formula C22H17F4N5O2 B10812807 [4-(4-Fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B10812807
M. Wt: 459.4 g/mol
InChI Key: ORFIXQALCZPHRA-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a useful research compound. Its molecular formula is C22H17F4N5O2 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound [4-(4-Fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone , commonly referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18F3N3O3SC_{22}H_{18}F_{3}N_{3}O_{3}S, with a molecular weight of 461.46 g/mol. The structure features a piperazine ring, which is known for its role in various pharmacological activities, and a pyrazolopyrimidine moiety that enhances its biological profile.

Research indicates that piperazine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Studies suggest that such compounds can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction.
  • Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase (TYR), an enzyme involved in melanin production, making it a candidate for treating hyperpigmentation disorders.

Tyrosinase Inhibition

A significant study evaluated the compound's efficacy as a competitive inhibitor of tyrosinase from Agaricus bisporus. It was found to have an IC50 value of 0.18 μM, indicating it is approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM). This suggests strong potential for cosmetic applications aimed at reducing skin pigmentation .

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to exert cytotoxic effects on B16F10 melanoma cells without causing significant cytotoxicity to normal cells. This selectivity is crucial for therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Tyrosinase :
    • Study : Investigated the binding modes of the compound through docking analysis.
    • Findings : Demonstrated competitive inhibition and suggested potential use in treating hyperpigmentation disorders .
  • Anticancer Activity :
    • Study : Evaluated the compound's effect on melanoma cells.
    • Findings : Indicated significant reduction in cell viability and induction of apoptosis pathways .
  • Broad Spectrum Antimicrobial Activity :
    • Study : Assessed various piperazine derivatives.
    • Findings : Confirmed that compounds similar to the target compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Summary Table of Biological Activities

Activity TypeMechanismIC50 ValueReference
Tyrosinase InhibitionCompetitive Inhibition0.18 μM
AnticancerInduction of ApoptosisN/A
AntimicrobialBroad Spectrum ActivityVaries

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazolo-pyrimidine framework is known to enhance antitumor activity by inhibiting specific kinases involved in cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in the development of new antibiotics .

Neuropharmacology

  • Anxiolytic Effects : The piperazine component is often associated with anxiolytic effects. Compounds containing piperazine rings have been studied for their ability to modulate serotonin receptors, which are critical in anxiety regulation .
  • CNS Activity : Investigations into the central nervous system (CNS) effects are ongoing, with potential applications in treating mood disorders or cognitive impairments.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes linked to metabolic pathways, which could be beneficial in treating metabolic disorders. Studies have shown that similar compounds can inhibit enzymes like cyclooxygenases and phosphodiesterases .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have predicted interactions with several biological targets, indicating potential therapeutic uses .

Case Studies

StudyFocusFindings
PMC6661803Antimicrobial ActivityDemonstrated that pyrazole derivatives exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria .
PMC10267600Molecular PropertiesExplored the DFT properties of similar compounds, indicating favorable binding energies and interactions with target proteins .
PubChem DataStructural AnalysisIdentified structural characteristics that correlate with biological activity, emphasizing the importance of fluorine substitution in enhancing efficacy .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N5O2/c23-14-3-5-15(6-4-14)29-7-9-30(10-8-29)21(32)17-13-20-27-16(18-2-1-11-33-18)12-19(22(24,25)26)31(20)28-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFIXQALCZPHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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